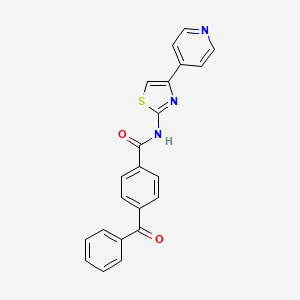

4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide

CAS No.: 476641-84-6

Cat. No.: VC4166724

Molecular Formula: C22H15N3O2S

Molecular Weight: 385.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 476641-84-6 |

|---|---|

| Molecular Formula | C22H15N3O2S |

| Molecular Weight | 385.44 |

| IUPAC Name | 4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C22H15N3O2S/c26-20(16-4-2-1-3-5-16)17-6-8-18(9-7-17)21(27)25-22-24-19(14-28-22)15-10-12-23-13-11-15/h1-14H,(H,24,25,27) |

| Standard InChI Key | OMUPWONWQOEVAM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide, reflects its dual aromatic systems and functional groups. Its molecular formula is C₂₃H₁₆N₂O₂S, with a molecular weight of 384.5 g/mol . The structure comprises:

-

A benzamide group (C₆H₅CONH-) linked to the 2-position of a 1,3-thiazole ring.

-

A pyridin-4-yl substituent at the 4-position of the thiazole.

-

A benzoyl group (C₆H₅CO-) para to the amide linkage on the benzene ring.

Key Spectral Data

-

FTIR: Peaks at ~1650–1675 cm⁻¹ (C=O stretch of amide and benzoyl), ~1590–1600 cm⁻¹ (N-H bend), and ~1625–1650 cm⁻¹ (N=N stretch in diazenyl analogs) .

-

¹H NMR: Aromatic protons appear at δ 7.47–8.39 ppm, with a singlet at δ 13.23–13.45 ppm for the amide proton .

-

Mass Spectrometry: Molecular ion peak at m/z 384.5 (M⁺), consistent with the molecular formula .

Physicochemical Properties

Biological Activity and Applications

While specific data for this compound is limited, structurally related benzamide-thiazole hybrids exhibit diverse bioactivities:

Antimicrobial Activity

-

Thiazole-containing compounds disrupt bacterial cell wall synthesis. For example, N-(1,3-benzothiazol-2-yl)benzamide analogs inhibit E. coli and S. aureus at 1 µg/mL .

Material Science Applications

-

Thiazole-BF₂ complexes exhibit aggregation-induced emission (AIE) with quantum yields up to 94%, suggesting utility in optoelectronics .

Comparative Analysis with Analogous Compounds

Challenges and Future Directions

-

Synthetic Optimization: Current yields for analogous compounds range from 70–80% . Microwave-assisted synthesis or flow chemistry could improve efficiency.

-

Targeted Drug Delivery: Functionalization with PEG or nanoparticle conjugation may enhance bioavailability.

-

Mechanistic Studies: Detailed in vivo studies and target validation (e.g., kinase profiling) are needed to elucidate mode of action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume